1,4-Cyclohexanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

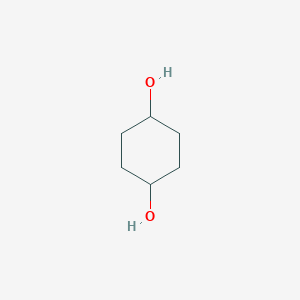

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Cyclohexanediol cis and trans isomer stability

Initiating Research on Diols

I'm starting with comprehensive Google searches. I aim to build a strong foundation of knowledge about the cis and trans isomers of 1,4-cyclohexanediol. My focus is on understanding their relative stabilities, conformational analysis, and the thermodynamic principles that govern them.

Deepening Search & Structuring

I'm now expanding my Google searches to include experimental and computational studies on the energy differences of these isomers. I'm focusing on the methods used and the forces at play in different phases. Simultaneously, I'm seeking established protocols for synthesis, separation, and characterization. I am planning the guide's structure, covering stereoisomerism, conformational analysis, stability comparisons, and determination methods.

Consolidating Foundational Knowledge

My initial Google searches are underway, focusing on the cis and trans isomers of this compound to establish a firm grasp of their relative stabilities and conformational analysis, alongside the governing thermodynamic principles. I'm prioritizing peer-reviewed articles to build a reliable foundation.

Crafting The Technical Guide

I'm currently structuring a technical guide on the stability of cis and trans isomers of this compound. My goal is to craft it from a Senior Application Scientist's perspective, prioritizing scientific integrity and autonomy, reflecting expertise and authoritative understanding. I'm focusing on an autonomous structure based on the topic's inherent nature.

Refining the Guide's Structure

I'm now structuring the guide to explain the "why" of isomer stability, ensuring scientific integrity, and an authoritative voice. This involves including in-text citations, a comprehensive reference list, tables with quantitative data, and detailed protocols. I'm also planning to use Graphviz diagrams for clearer explanations of pathways. I've got a strong grasp of cyclohexane conformations and cis/trans isomer differences from early research.

Detailing Experimental Protocols

I'm now diving into the specifics of experimental protocols. I need to clearly define methods for isomer separation and stability analysis. I'm focusing on incorporating precise procedures for spectroscopic characterization and computational studies, along with detailed tables summarizing quantitative data. In-text citations and a complete reference list are priorities. I plan to use Graphviz diagrams to explain pathways, as the structure takes shape. My current foundation on cyclohexanes and hydrogen bonding is helping.

Deepening Protocol Elaboration

I'm now integrating detailed protocols, incorporating spectroscopic characterization and computational studies, along with formatted tables. My focus is explaining "why," while citing trusted sources and offering a full reference list with active URLs. The structure is taking shape. I'm leveraging knowledge of hydrogen bonding and cyclohexane conformations. I'll utilize Graphviz to clarify pathways, adhering to specific formatting.

Structuring Guide and Planning

I'm now structuring the guide to cover the "why" of isomer stability, ensuring scientific integrity with a senior scientist's voice. I'll include citations, a full reference list with active URLs, and tables with quantitative data. I'm also planning Graphviz diagrams for clarity. I've a good foundation on cyclohexanes, hydrogen bonding, and isomer conformations. I'm focusing on the plan.

Formulating Guide Sections

I'm now structuring the guide in sections, including introductions to stereoisomerism, conformational analysis for cis and trans isomers, comparative stability analysis, and experimental/computational methodologies. I aim to explain the "why," cite trustworthy sources, and offer a full reference list with clickable URLs. I'll use tables and Graphviz diagrams.

Defining Guide Structure and Content

I'm now integrating the planned structural elements, like sections on stereoisomerism and computational methodologies, with the necessary citations and detailed data tables. The reference list will include active URLs. I plan to use Graphviz diagrams, leveraging my current understanding of hydrogen bonding and cyclohexane conformations. The goal is a senior scientist's perspective.

Refining the Structural Outline

I've been working on refining the guide's outline, incorporating the user's focus on autonomous structure, scientific rigor, and a senior scientist's voice. I'm prioritizing the inclusion of in-text citations, a comprehensive reference list with active URLs, and data tables. I'm now drafting the content for each section, focusing on explaining "why" concepts, not just "what," with precise formatting.

Formulating the Content Framework

I've outlined a structured plan with sections for stereoisomerism, conformational analysis, comparative stability, and experimental methodologies, ensuring a clear "why" focus. My framework includes in-text citations, a full reference list with clickable URLs, data tables, and Graphviz diagrams. I will now gather data.

1,4-Cyclohexanediol crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1,4-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a deceptively simple alicyclic diol, presents a rich and complex solid-state landscape that is of significant interest to materials science and pharmaceutical development. The spatial orientation of its two hydroxyl groups, dictated by its cis and trans isomerism, fundamentally governs its molecular conformation, crystal packing, and hydrogen-bonding networks. This technical guide provides a comprehensive exploration of the crystal structure and polymorphic behavior of this compound. We delve into the distinct solid forms of both cis and trans isomers, including the unusual case of conformational isomorphism in the trans form and the plastic crystal phase of the cis isomer. This document synthesizes crystallographic data, details the experimental methodologies for polymorph screening and characterization, and explains the causality behind these analytical choices, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Solid-State Diversity in this compound

In the fields of drug development and materials science, the precise three-dimensional arrangement of molecules within a crystal lattice is paramount. This arrangement, or crystal structure, dictates critical physicochemical properties such as solubility, melting point, stability, and bioavailability. The phenomenon where a single compound can exist in multiple crystal structures is known as polymorphism. Each polymorph, despite having the same chemical composition, is a distinct solid-state material with unique properties.

This compound (C₆H₁₂O₂) serves as an exemplary model system for studying the intricacies of polymorphism.[1] It exists as two geometric isomers: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol.[2][3] The orientation of the hydroxyl groups in these isomers (axial/equatorial vs. biaxial/biequatorial) leads to profoundly different intermolecular interactions and, consequently, distinct polymorphic landscapes.[4][5] The trans isomer is particularly notable for exhibiting conformational isomorphism, where different molecular conformations (biequatorial and biaxial) co-exist within the same crystal lattice—a rare and fascinating occurrence.[6][7] The cis isomer, on the other hand, is known to form a plastic crystal phase, a mesophase with properties intermediate between a true crystal and a liquid.[4]

Understanding and controlling the polymorphism of this compound and its derivatives is crucial, as these motifs are integral building blocks in various applications, from liquid crystals to pharmaceuticals.[8] This guide provides the foundational knowledge and technical protocols necessary to navigate and harness the complex solid-state chemistry of this versatile molecule.

The Polymorphic Landscape of trans-1,4-Cyclohexanediol

The trans isomer of this compound is a classic example of a system where molecular flexibility directly impacts crystal packing, leading to a phenomenon known as conformational polymorphism. The cyclohexane ring can adopt a chair conformation with the two hydroxyl groups being either both in equatorial positions (biequatorial) or both in axial positions (biaxial).[4] While the biequatorial conformer is more stable in isolation, theoretical calculations and experimental evidence show a significant population of the biaxial conformer, and remarkably, this conformer is preserved in the solid state.[4][5]

An extensive investigation into the polymorphism of trans-1,4-cyclohexanediol has identified three distinct solid forms, designated I, II, and III.[7]

-

Form I and Form II: These two polymorphs were identified through polymorph screening studies. They have very close melting temperatures, with Form I melting at 141 °C and Form II at 138 °C.[6] Their relationship is monotropic, meaning Form I is the more stable form under all conditions, and Form II will irreversibly convert to Form I.[6][7]

-

Form III: This form was identified earlier and its structure is known.[7]

-

Conformational Isomorphism: The crystal structures of Polymorphs II and III are exceptional. They exhibit conformational isomorphism, where both the biequatorial and biaxial conformers of the molecule coexist within the same crystal structure.[6][7] In Form III, the asymmetric unit contains one and a half molecules, with a 2:1 ratio of biequatorial to the centrosymmetric biaxial conformers.[6] In the newer Polymorph II, the asymmetric unit has two half molecules, with a 1:1 ratio of the two conformers.[6][7]

Comparative Crystallographic and Thermal Data

The quantitative data below provides a clear comparison between the known forms of trans-1,4-Cyclohexanediol, highlighting the structural basis for their different properties.

| Parameter | Form I | Form II | Form III |

| Melting Point (Tfus) | 141 °C[6] | 138 °C[6] | N/A (converts to Form I) |

| Crystal System | N/A | Monoclinic[7] | Triclinic |

| Space Group | N/A | P2₁/a[7] | P-1 |

| Conformer Ratio (eq:ax) | N/A | 1:1[6] | 2:1[6] |

| Stability Relationship | Thermodynamically stable form | Monotropic relative to Form I[6] | Metastable |

The Solid-State Behavior of cis-1,4-Cyclohexanediol

The cis isomer of this compound, where one hydroxyl group is axial and the other equatorial, also displays complex polymorphic behavior. A key feature of this isomer is its ability to form a plastic crystal phase.[4]

-

Polymorph II (Anisotropic Solid): This is a crystalline, ordered phase.[4]

-

Polymorph I (Plastic Crystal): Upon heating, Polymorph II undergoes a phase transition at approximately 101.1 °C to form Polymorph I, a plastic crystalline phase.[4] In this phase, the molecules have long-range positional order but exhibit dynamic rotational disorder, behaving like a waxy solid. This phase then melts into an isotropic liquid at around 108.5 °C.[4]

-

Other Polymorphs: Cooling and heating cycles from the molten state have suggested the existence of other polymorphic forms (designated III and IV), indicating a complex thermal behavior.[4]

Comparative Crystallographic and Thermal Data

The following table summarizes the key data for the well-characterized polymorphs of cis-1,4-Cyclohexanediol.

| Parameter | Polymorph I | Polymorph II |

| Phase Type | Plastic Crystal[4] | Anisotropic Crystal[4] |

| Transition Temp. | Melts at 108.5 °C[4] | Converts to Form I at 101.1 °C[4] |

| Crystal System | N/A | N/A (Structure solved)[4] |

| Space Group | N/A | N/A (Structure solved)[4] |

Co-crystals: A Hybrid Solid Form

Beyond the polymorphism of individual isomers, cis- and trans-1,4-cyclohexanediol can also co-crystallize to form a unique solid phase. A co-crystal with a 2:1 ratio of cis to trans isomers has been structurally characterized.[9][10] This demonstrates that the subtle differences in hydrogen bonding capabilities between the isomers can be accommodated into a single, ordered crystal lattice, further expanding the solid-state diversity of this system.[9]

Experimental Methodologies for Polymorph Discovery and Characterization

A robust, multi-technique approach is essential for discovering, isolating, and characterizing the polymorphic forms of a compound. The choice of techniques is driven by the need to probe different aspects of the solid state, from long-range order to thermal behavior. A typical workflow is a self-validating system where results from one technique inform and corroborate findings from another.[11][12]

Diagram: Experimental Workflow for Polymorph Analysis

Caption: Workflow for polymorph screening, characterization, and structure determination.

Polymorph Generation Protocols

The goal of polymorph screening is to access as many crystalline forms as possible, including both thermodynamically stable and metastable forms.[7]

Protocol 1: Crystallization from Solution

-

Causality: Different solvents create different levels of supersaturation and involve different solvent-solute interactions, which can favor the nucleation of different polymorphs. Slow evaporation allows for the growth of crystals near equilibrium, often yielding the most stable form, while rapid cooling can trap kinetic or metastable forms.

-

Step-by-Step Methodology:

-

Prepare saturated solutions of this compound in a variety of solvents (e.g., acetone, ethyl acetate, methanol, water) at an elevated temperature.[9]

-

Divide the solutions into multiple vials.

-

Allow the vials to cool under different conditions:

-

Slow evaporation at constant room temperature over several days.[9]

-

Slow cooling in a controlled temperature bath.

-

Rapid cooling by placing the vials in an ice bath ("crash cooling").

-

-

Collect the resulting crystals by filtration.

-

Analyze the solids from each experiment using PXRD and DSC to identify any new forms.

-

Protocol 2: Crystallization from the Melt

-

Causality: The rate of cooling from a molten state directly influences the nucleation and growth kinetics. Slow cooling may allow the system to crystallize into a stable form, while rapid cooling can lead to metastable forms or amorphous material.[7]

-

Step-by-Step Methodology:

-

Place a small sample (5-10 mg) of this compound in a DSC pan.

-

Heat the sample above its melting point (e.g., to 150 °C for the trans isomer).

-

Cool the molten sample at various controlled rates (e.g., from 1 °C/min to 50 °C/min).[6][7]

-

Observe any crystallization events (exotherms) during the cooling cycle.

-

Re-heat the sample to analyze the melting behavior of the form(s) produced during cooling. This can reveal solid-solid phase transitions and the melting points of different polymorphs.[7]

-

Single-Crystal X-ray Diffraction (SC-XRD)

-

Causality: SC-XRD is the definitive technique for determining the precise atomic arrangement, unit cell dimensions, and space group of a crystalline solid.[9] It provides unequivocal proof of a new polymorphic form.

-

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of suitable quality (typically 0.1-0.3 mm in size) using a method like slow evaporation from a saturated solution (e.g., in acetone).[9]

-

Mounting: Carefully select and mount a single crystal on a goniometer head.[9]

-

Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen gas is often used to minimize thermal motion of the atoms.[9] X-ray diffraction data are collected by rotating the crystal in the X-ray beam (e.g., Cu Kα radiation) and recording the positions and intensities of the diffracted spots.[9]

-

Data Processing: The collected diffraction intensities are processed to generate a set of structure factors.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares on F² method.[9] Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are often located from a difference Fourier map and refined isotropically or placed in calculated positions.[9]

-

Thermal Analysis: DSC and PLTM

-

Causality: Thermal methods are crucial for identifying phase transitions (e.g., polymorph-to-polymorph, melting, crystallization), determining their associated enthalpies, and establishing the thermodynamic stability relationship between polymorphs.[4][11]

-

Step-by-Step Methodology:

-

DSC Analysis:

-

Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or solid-solid transitions, while exothermic peaks indicate crystallization.[13]

-

-

PLTM Analysis:

-

Place a small amount of the crystalline sample on a microscope slide on a hot stage.

-

Observe the sample through cross-polarized light while heating.

-

Anisotropic crystalline materials will appear bright (birefringent), while isotropic materials (liquids, amorphous solids, or cubic crystals like a plastic phase) will appear dark.

-

This allows for visual confirmation of melting, solid-solid transitions, and changes in crystallinity.[13]

-

-

Diagram: Thermodynamic Stability Relationship

Caption: Stability relationships for polymorphs of cis- and trans-1,4-cyclohexanediol.

Conclusion

This compound is a model system that powerfully illustrates the principles of isomerism, conformational complexity, and polymorphism. The trans isomer's exhibition of conformational isomorphism, where both biaxial and biequatorial conformers co-crystallize, challenges simple models of crystal packing and highlights the subtle energetic balance that can exist in the solid state.[6] Concurrently, the cis isomer's formation of a plastic crystal phase demonstrates how molecular shape and rotational freedom can lead to fascinating mesophasic behavior.[4]

For scientists in pharmaceutical and materials development, the lessons from this compound are clear: a thorough understanding and empirical characterization of the solid state are non-negotiable. The application of a synergistic workflow, combining controlled crystallization with thermal and diffraction-based analyses, provides the necessary framework to identify, understand, and ultimately control the polymorphic forms of a molecule, ensuring the development of stable and effective products.

References

- Polymorphism of trans-1,4-Cyclohexanediol: Conformational Isomorphism. (2010). Crystal Growth & Design - ACS Publications.

- Rosado, M. T. S., et al. (2014). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. CrystEngComm (RSC Publishing).

- Polymorphism of trans-1,4-Cyclohexanediol: Conformational Isomorphism. (2010). American Chemical Society.

- ResearchGate. (2020). Polymorphism of cis-1,4-cyclohexanediol, a new plastic crystal former. Considerations on isomeric cyclohexanediols plastic crystal forming abilities.

- Loehlin, J. H., et al. (2008). Hydrogen-bond patterns and the structures of this compound: 2:1 cis:trans-1,4-cyclohexanediol. PubMed.

- Rosado, M. T. S., et al. (2014). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. CrystEngComm (RSC Publishing). DOI:10.1039/C4CE01211A.

- ResearchGate. (2014). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.

- Rosado, M. T. S., et al. (2014). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol. ResearchGate.

- PubChem. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). This compound, cis-. NIST WebBook.

- Stenutz. (n.d.). cis-1,4-cyclohexanediol.

- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.

- SciSpace. (2014). Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol.

- National Institute of Standards and Technology. (n.d.). This compound, trans-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.

- PharmaCompass. (n.d.). trans-1,4-Cyclohexanediol.

- Cheméo. (n.d.). This compound.

- ResearchGate. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.

- Wikipedia. (n.d.). 1,4-Cyclohexanedione.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 556-48-9).

- ResearchGate. (2013). Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane.

Sources

- 1. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, cis- [webbook.nist.gov]

- 3. This compound, trans- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrogen-bond patterns and the structures of this compound: 2:1 cis:trans-1,4-cyclohexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular structure and polymorphism of a cyclohexanediol: trans-1,4-cyclohexanedimethanol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. researchgate.net [researchgate.net]

1,4-Cyclohexanediol hydrogen bonding interactions

An In-depth Technical Guide to the Hydrogen Bonding Interactions of 1,4-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CHD) is a fundamental building block in organic synthesis and medicinal chemistry, prized for its rigid cyclohexane core. Its utility, however, is not monolithic; it exists as two distinct stereoisomers, cis and trans, whose properties are profoundly governed by the spatial orientation of their hydroxyl groups. This orientation dictates the nature and extent of hydrogen bonding, creating a fascinating dichotomy between intramolecular and intermolecular interactions. This guide delves into the core principles of CHD's conformational behavior, explores the dominant hydrogen bonding networks for each isomer, quantifies their impact on physicochemical properties, and provides actionable experimental protocols for their characterization.

The Structural Foundation: Isomerism and Conformational Dynamics

The cyclohexane ring is not a flat hexagon but predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain. The substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For 1,4-disubstituted cyclohexanes like CHD, this gives rise to cis and trans stereoisomers.

-

trans-1,4-Cyclohexanediol : In its most stable conformation, both hydroxyl groups occupy equatorial positions (diequatorial). This arrangement places the bulky -OH groups far from each other, minimizing steric hindrance. The alternative diaxial conformation is highly energetically unfavorable.[1]

-

cis-1,4-Cyclohexanediol : This isomer has one hydroxyl group in an axial position and the other in an equatorial position (axial-equatorial).[2] Through a process called a ring flip, it can interconvert to an isoenergetic conformer where the positions are swapped. While the chair form is common, the potential for intramolecular hydrogen bonding can, in some cases, stabilize other conformations, such as a twist-boat form.[3][4]

The fundamental conformational preferences of the cis and trans isomers are the origin of their differing hydrogen bonding behaviors.

Caption: Dominant hydrogen bonding modes in CHD isomers.

Impact on Physicochemical Properties

The difference between a robust intermolecular network and the potential for intramolecular self-satisfaction has profound and measurable consequences on the bulk properties of the isomers. Stronger intermolecular forces require more energy to overcome, directly impacting melting and boiling points. [5][6][7]

| Property | trans-1,4-Cyclohexanediol | cis-1,4-Cyclohexanediol | Rationale for Difference |

|---|---|---|---|

| Melting Point | ~142 °C | ~102 °C | The highly ordered and efficient intermolecular hydrogen bonding in the trans isomer creates a more stable crystal lattice, requiring significantly more energy to break apart compared to the cis isomer. [8][9] |

| Boiling Point | ~258 °C | ~251 °C | While both isomers have high boiling points due to hydrogen bonding, the extensive intermolecular network of the trans isomer requires more energy to transition molecules into the gas phase. [10] |

| Water Solubility | Soluble | Soluble | Both isomers possess two hydroxyl groups that can readily act as hydrogen bond donors and acceptors with water molecules, ensuring good solubility. [11][12]Minor differences may exist due to the interplay of molecular shape and solvation efficiency. |

Note: Exact values can vary slightly based on purity and source.

Experimental Protocols for Characterization

Validating the nature of hydrogen bonding in CHD isomers requires specific analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture.

Infrared (IR) Spectroscopy: Probing Vibrational States

-

Expertise & Causality : The stretching frequency of an O-H bond is exquisitely sensitive to its environment. A "free" hydroxyl group, not involved in hydrogen bonding, exhibits a sharp absorption band around 3600-3650 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, the O-H bond weakens, causing the absorption to shift to a lower frequency (typically 3200-3400 cm⁻¹) and broaden significantly due to the population of different bond strengths and lengths. Intramolecular H-bonds can be distinguished from intermolecular ones because the absorption band for an intramolecular bond will persist even at very high dilution, whereas the band for intermolecular bonds will diminish in favor of the "free" O-H peak as the molecules are separated.

-

Self-Validating Protocol: Dilution Study

-

Stock Solution : Prepare a ~0.1 M solution of the CHD isomer (cis or trans) in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄, or cyclohexane).

-

Initial Spectrum : Acquire an FTIR spectrum of this solution in a 1 mm path length cell. Note the position and shape of the O-H stretching band.

-

Serial Dilution : Prepare a series of dilutions (e.g., 0.05 M, 0.01 M, 0.005 M).

-

Acquire Spectra : Record the FTIR spectrum for each dilution.

-

Data Analysis :

-

For trans-CHD , the broad intermolecular H-bond peak (~3300 cm⁻¹) will decrease in intensity upon dilution, while a sharp "free" O-H peak (~3620 cm⁻¹) will appear and grow.

-

For cis-CHD , a band corresponding to the intramolecular H-bond should remain relatively constant in its position and relative intensity, even at the lowest concentrations, confirming its intramolecular nature.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

-

Expertise & Causality : The chemical shift (δ) of the hydroxyl proton is highly dependent on hydrogen bonding. Hydrogen bonding deshields the proton, shifting its resonance downfield (to a higher ppm value). The signal for an intermolecularly bonded proton is highly sensitive to changes in concentration and temperature, as these factors disrupt the bonding equilibrium. An intramolecularly bonded proton is more insulated from these changes.

-

Self-Validating Protocol: Variable Temperature (VT) NMR

-

Sample Preparation : Prepare a ~10-20 mM solution of the CHD isomer in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

-

Initial ¹H NMR : Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Record the chemical shift of the OH proton(s).

-

Temperature Variation : Increase the sample temperature in increments (e.g., 308 K, 318 K, 328 K). Acquire a spectrum at each temperature.

-

Data Analysis :

-

For trans-CHD , the OH proton signal will shift significantly upfield (to lower ppm) as the temperature increases. This is because the higher thermal energy breaks the intermolecular hydrogen bonds, increasing the shielding of the proton.

-

For cis-CHD , the chemical shift of the intramolecularly H-bonded proton will show a much smaller dependence on temperature, confirming its internal nature.

-

-

X-ray Crystallography: The Definitive Solid-State Structure

-

Expertise & Causality : X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystal. This allows for the direct measurement of interatomic distances and angles, providing definitive proof of hydrogen bonding networks. A hydrogen bond is typically identified by an O···O distance of less than the sum of the van der Waals radii (~3.4 Å) and a favorable O-H···O angle (approaching 180°).

-

Methodology Overview

-

Crystal Growth : Grow a single, high-quality crystal of the CHD isomer, typically by slow evaporation from a suitable solvent.

-

Data Collection : Mount the crystal on a diffractometer and irradiate it with X-rays to collect diffraction data.

-

Structure Solution & Refinement : Process the data to solve the crystal structure and refine the atomic positions.

-

Analysis : Analyze the resulting structure to identify and characterize all hydrogen bonds, confirming the intermolecular network in trans-CHD and the specific packing arrangement of cis-CHD. [13]

-

Caption: Experimental workflow for hydrogen bond characterization.

Application in Drug Development: A Scaffold for Precision

The rigid, well-defined stereochemistry of the this compound scaffold is invaluable in drug design. The trans isomer, with its diequatorial substituents, provides a linear, rigid linker to position pharmacophoric groups at a specific distance and orientation for optimal binding to a biological target. The cis isomer offers a "kinked" geometry, holding functional groups on the same face of the molecule. The choice between a cis or trans scaffold fundamentally alters the three-dimensional shape of a potential drug molecule, directly influencing its efficacy and selectivity. Understanding the hydrogen bonding capabilities of the core -OH groups is also critical, as they can serve as key interaction points within a receptor's binding pocket.

Conclusion

The stereoisomers of this compound present a classic and compelling case study in the power of conformational control. The simple change in spatial arrangement from cis to trans fundamentally redirects the dominant hydrogen bonding forces from a balanced intra/intermolecular competition to a robust intermolecular network. This shift is not merely academic; it has direct, quantifiable consequences on the material's physical properties and dictates its utility as a design element in the complex world of medicinal chemistry. For the research scientist, a thorough understanding and experimental validation of these non-covalent interactions are paramount to harnessing the full potential of this versatile chemical scaffold.

References

- Allen Institute. (n.d.). The most stable conformer cis-cyclohexan-1,4-diol is.

- Stolow, R. D., McDonagh, P. M., & Bonaventura, M. M. (1964). Conformational Studies. VI.1 Intramolecular Hydrogen Bonding in Nonchair Conformations of cis,cis,cis-2,5-Dialkyl-1,4-cyclohexanediols. Journal of the American Chemical Society, 86(11), 2165–2167. [Link]

- Loehlin, J. H., et al. (2008). Hydrogen-bond patterns and the structures of this compound. Acta Crystallographica Section B, 64(Pt 5), 583–588. [Link]

- Vedantu. (n.d.). The most stable conformer of Cis14cyclohexan14diol class 11 chemistry CBSE.

- Cheméo. (n.d.). This compound.

- (2025). Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Chegg. (n.d.). trans-1, 4-Cyclohexanediol is very soluble in water....

- Wikipedia. (n.d.). 1,4-Cyclohexanedione.

- Thermo Fisher Scientific. (n.d.). This compound, cis + trans, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Stereoisomers of this compound in Synthesis.

- Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes.

- RevisionDojo. (2025). How Hydrogen Bonding Affects Boiling Point.

- Abraham, R. J., et al. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of The Chemical Society-perkin Transactions 1.

- NIST. (n.d.). This compound, cis-.

- Toppr. (n.d.). Why do compounds having hydrogen bonding have high melting and boiling points.

- ResearchGate. (2008). Hydrogen-bond patterns and the structures of this compound: 2:1 cis : trans. [Link]

- Chemistry Stack Exchange. (2019). What effect on boiling and melting points does intramolecular hydrogen bonding have?.

- Quora. (2021). Why does 1 4 cyclohexanediol more soluble in water thann 1,3 and 1,2 cyclohexanediol?.

- Master Organic Chemistry. (2025). 3 Trends That Affect Boiling Points.

- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The most stable conformer of Cis14cyclohexan14diol class 11 chemistry CBSE [vedantu.com]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. revisiondojo.com [revisiondojo.com]

- 7. Why do compounds having hydrogen bonding have high melting and boiling points [unacademy.com]

- 8. B20446.14 [thermofisher.com]

- 9. This compound, cis- [webbook.nist.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. homework.study.com [homework.study.com]

- 12. quora.com [quora.com]

- 13. Hydrogen-bond patterns and the structures of this compound: 2:1 cis:trans-1,4-cyclohexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 1,4-Cyclohexanediol in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanediol

This compound (CHD), a C6 alicyclic diol with the chemical formula C₆H₁₂O₂, is a pivotal building block in contemporary organic and materials chemistry.[1][2][3] Its rigid, symmetrical cyclohexane core, combined with the reactivity of its two hydroxyl groups, makes it an exceptionally versatile precursor for a wide range of applications, from active pharmaceutical ingredients (APIs) to high-performance polymers and liquid crystals.[2][4][5] This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this compound's full potential. We will delve into its critical stereochemical nuances, reactivity, and established experimental protocols, grounding all claims in authoritative data.

PART 1: Stereochemistry - The Foundation of Functionality

The cyclohexane ring is not planar; it predominantly exists in a stable chair conformation to minimize steric and angular strain.[6] The spatial orientation of the two hydroxyl groups in this compound gives rise to two distinct stereoisomers: cis and trans.[6][7] This stereoisomerism is not merely a structural footnote; it profoundly influences the molecule's physical properties, reactivity, and suitability for specific applications.

-

cis-1,4-Cyclohexanediol : In the most stable chair conformation, both hydroxyl groups can be oriented on the same side of the ring, occupying diequatorial positions.[6] The alternative diaxial conformation is significantly less stable due to unfavorable 1,3-diaxial interactions.[6]

-

trans-1,4-Cyclohexanediol : The hydroxyl groups are situated on opposite sides of the ring. The most stable conformation places both hydroxyl groups in equatorial positions, resulting in a more linear and rigid molecular shape.[5][6] This linearity is particularly advantageous in the synthesis of materials like liquid crystals and certain polyesters where molecular packing and order are paramount.[5]

While many industrial applications utilize a mixture of cis and trans isomers, specific synthetic pathways, especially in pharmaceuticals and liquid crystal design, may require the isolation of a single, pure stereoisomer to ensure stereocontrol in subsequent reactions.[2][5][6]

Caption: Chair conformations of cis- and trans-1,4-Cyclohexanediol.

PART 2: Core Physical and Chemical Properties

The physical characteristics of this compound are directly linked to its structure, particularly the presence of two hydroxyl groups capable of hydrogen bonding and the isomeric form of the molecule.

Physical Properties

Commercially, this compound is typically supplied as a white to off-white crystalline powder or solid.[4][8][9] It is highly soluble in water and soluble in ethanol.[9][10][11] The difference in symmetry and intermolecular packing between the cis and trans isomers leads to distinct melting points, with the more symmetrical trans isomer having a significantly higher melting point.

Table 1: Summary of Physical Properties

| Property | Value (Mixture of Isomers) | cis-Isomer | trans-Isomer | References |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [3][12][13] |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [1][3][14] |

| Appearance | White to pale cream crystalline powder | Colorless crystalline solid | White solid | [4][8][15] |

| Melting Point | 98-108 °C | 98-100 °C | ~143 °C | [1][14][15][16][17] |

| Boiling Point | ~252 °C @ 760 mmHg; 150 °C @ 20 mmHg | 252.4 °C @ 760 mmHg | N/A | [1][10][14][15] |

| Water Solubility | Highly soluble | Soluble | Soluble | [9][10] |

| CAS Number | 556-48-9 | 931-71-5 | 6995-79-5 |[3][12][13][16] |

Chemical Reactivity

The reactivity of this compound is dominated by its two secondary hydroxyl groups. These functional groups allow it to undergo a variety of classical alcohol reactions, making it a versatile intermediate.[4]

-

Oxidation : This is one of the most critical transformations. Oxidation of this compound yields 1,4-cyclohexanedione, a highly valuable intermediate in its own right, used in the synthesis of pharmaceuticals like Ramatroban and Cebranopadol.[2][11] Various oxidizing agents can be employed, including environmentally benign systems like 12-tungstophosphoric acid with hydrogen peroxide.[18][19] Under harsh conditions, over-oxidation can lead to ring-opening and the formation of dicarboxylic acids such as succinic acid and malonic acid.[18][20]

-

Esterification : As a diol, this compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.[21] When reacted with diacids or their derivatives, it undergoes polycondensation to form polyesters.[4] The choice of the diacid and the specific isomer of CHD used allows for precise tailoring of the resulting polymer's properties, including thermal stability, mechanical strength, and chemical resistance.[4][22][23] This reaction is fundamental to its use in producing advanced polyester resins and liquid crystals.[5][24]

-

Polymerization : Beyond polyesters, this compound serves as a chain extender or as a component of the polyol in the production of polyurethanes, influencing the final material's hardness, flexibility, and thermal properties.[4] It is also a monomer for producing polycarbonates and polyethers.[25]

-

Reductive Amination : While not a direct reaction of the diol, its oxidized product, 1,4-cyclohexanedione, can be converted to 1,4-cyclohexanediamine via reductive amination.[2] This diamine is another crucial monomer for polyamide and polyurea synthesis. This two-step sequence from the diol highlights its role as a gateway molecule to multiple classes of valuable compounds.[2][25]

Caption: Key synthetic routes originating from this compound.

PART 3: Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable component in several high-technology fields.

-

Pharmaceutical Synthesis : this compound is a cornerstone intermediate in the pharmaceutical industry.[1][2][9] It is a documented intermediate for the synthesis of dihydroartemisinin, a potent anti-malarial drug.[1][10][24][26] Its primary utility stems from its efficient conversion to 1,4-cyclohexanedione, which serves as a scaffold for building complex heterocyclic systems common in drug design.[2]

-

Polymer Science : In polymer science, this compound is used to create advanced materials.[4] Its incorporation into polyester backbones, such as in co-polyester resins, enhances thermal stability, mechanical strength, and chemical resistance.[4][10][24] In polyurethanes, it acts as a chain extender, modifying the final properties for applications in coatings, adhesives, and elastomers.[4]

-

Liquid Crystals : The rigid, linear structure of trans-1,4-Cyclohexanediol is highly desirable for creating liquid crystal molecules (mesogens).[5] Replacing aromatic rings with the 1,4-cyclohexylene moiety can impart beneficial properties like lower viscosity and high clearing points, which are critical for electro-optical applications in displays and sensors.[5]

PART 4: Health and Safety Considerations

As a laboratory chemical, proper handling of this compound is essential. It is classified as a hazardous substance according to the Globally Harmonized System (GHS).[27]

-

Primary Hazards : The main hazards are acute oral toxicity (H302: Harmful if swallowed), serious eye irritation (H319: Causes serious eye irritation), and respiratory irritation (H335: May cause respiratory irritation).[3][27][28][29][30]

-

Handling Precautions : Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust.[27][29] Use appropriate personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[21][30] Avoid formation of dust and aerosols.[27]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and sources of ignition.[1][21][27][29]

-

First Aid :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[27][29][30] Do not induce vomiting.[27]

-

In Case of Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[27][29][30]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[29][30]

-

PART 5: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for key transformations of this compound.

Protocol 1: Oxidation to 1,4-Cyclohexanedione

This protocol describes a common method for oxidizing this compound to 1,4-cyclohexanedione, a crucial pharmaceutical intermediate.[2]

-

Rationale : This procedure utilizes a straightforward oxidation reaction. Heating the mixture ensures the reaction proceeds at a reasonable rate. The final distillation step is a standard purification technique for isolating a volatile product from a non-volatile reaction mixture.

-

Materials :

-

Procedure :

-

Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the solvent.

-

Reagent Addition : Begin stirring and add the chosen oxidizing agent to the flask. Stir for 5 minutes to ensure homogeneity.[2]

-

Substrate Addition : Add this compound (e.g., 11.6 g) to the flask.[2]

-

Reaction : Heat the reaction mixture to the target temperature (e.g., 80°C) and maintain this temperature with vigorous stirring for the required duration (e.g., 12 hours).[2] Monitor the reaction progress using an appropriate technique like TLC or GC.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature.[2]

-

Purification : Isolate the product, 1,4-cyclohexanedione, by distillation from the reaction mixture or by extraction and subsequent crystallization, depending on the solvent and oxidant system used.[2]

-

Protocol 2: Esterification for Liquid Crystal Synthesis

This protocol outlines the synthesis of a symmetric diester, a potential liquid crystal, using trans-1,4-Cyclohexanediol and a mesogenic carboxylic acid.[5]

-

Rationale : This is a Steglich esterification, which uses DCC as a coupling agent to activate the carboxylic acid and DMAP as a nucleophilic catalyst to facilitate the reaction with the alcohol at room temperature. The work-up is designed to remove the urea byproduct and any unreacted acid or catalyst. Recrystallization is a standard method for purifying solid organic compounds.

-

Materials :

-

trans-1,4-Cyclohexanediol (1.0 equivalent)

-

4-Alkylbenzoic acid (e.g., 4-pentylbenzoic acid) (2.2 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalent, catalytic)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard glassware for organic synthesis

-

-

Procedure :

-

Reactant Setup : In a round-bottom flask, dissolve trans-1,4-cyclohexanediol and the 4-alkylbenzoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Catalyst Addition : Add the catalytic amount of DMAP to the solution.[5]

-

Coupling Agent : Cool the flask in an ice bath (0°C). Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.[5] A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction : Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]

-

Work-up : Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and catalysts.[5]

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification : Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure diester.[5]

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[5]

-

References

- This compound - High Purity & Affordable Prices.

- This compound | CAS#:931-71-5 | Chemsrc. (2025). Chemsrc. [Link]

- Understanding Stereoisomers of this compound in Synthesis. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Expert Guide: Using this compound in Polymer Synthesis. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Chemical Properties of this compound (CAS 556-48-9).

- 1,4-Cyclohexanedione - Wikipedia.

- This compound (CAS 556-48-9): Odor profile, Properties, & IFRA compliance.

- Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. (2009). J-Stage. [Link]

- trans-1,4-cyclohexanediol.

- This compound | C6H12O2 | CID 11162.

- Dihydroartemisinin Synthesis Intermediate: The Importance of this compound. (No date). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Dissertation.

- This compound | C6H12O2 | CID 11162.

- This compound Five Chongqing Chemdad Co..

- Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System | Request PDF. (2025).

- This compound - Cheméo.

- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.

- How many stereoisomers exist for this compound?.

- This compound, cis-.

- Chemical Properties of this compound, trans- (CAS 6995-79-5).

- High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil.

- This compound, cis-.

- Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.

- CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol. (No date).

- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022).

- Renewable Polycarbonates and Polyesters from 1,4-Cyclohexadiene. (2014). RSC Publishing. [Link]

- Cas 556-48-9,this compound.

Sources

- 1. This compound - High Purity & Affordable Prices [somu-group.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. homework.study.com [homework.study.com]

- 8. This compound, cis + trans, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Cas 556-48-9,this compound | lookchem [lookchem.com]

- 10. This compound | 556-48-9 [chemicalbook.com]

- 11. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 12. This compound, cis- [webbook.nist.gov]

- 13. This compound, trans- (CAS 6995-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. This compound | CAS#:931-71-5 | Chemsrc [chemsrc.com]

- 15. Page loading... [wap.guidechem.com]

- 16. B20446.14 [thermofisher.com]

- 17. trans-1,4-cyclohexanediol [stenutz.eu]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Environmentally friendly 1,4 - cyclohexanedione Synthesis of - Master's thesis - Dissertation [dissertationtopic.net]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. echemi.com [echemi.com]

Foreword: The Strategic Importance of 1,4-Cyclohexanediol

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanediol from Hydroquinone

This compound (CHD), a C6 alicyclic diol, stands as a pivotal molecular scaffold in the development of advanced materials and pharmaceuticals.[1] Its rigid, symmetrical cyclohexane core offers a versatile platform for stereocontrolled synthesis, making it an indispensable starting material for complex chemical architectures.[1] In the pharmaceutical industry, CHD is a primary precursor to high-value intermediates such as 1,4-cyclohexanedione and 1,4-cyclohexanediamine, which are integral to the synthesis of diverse therapeutic agents, including novel analgesics and thromboxane receptor antagonists.[1][2] This guide provides a comprehensive technical overview of its principal synthesis route: the catalytic hydrogenation of hydroquinone (HQ), designed for researchers and drug development professionals seeking to master this critical transformation.

Reaction Mechanism and Stereochemical Considerations

The conversion of hydroquinone to this compound is a classic example of aromatic ring hydrogenation. The process involves the catalytic addition of three moles of hydrogen gas (H₂) across the benzene ring of hydroquinone, resulting in the saturation of the aromatic system to form the cyclohexane ring.

The reaction proceeds via a heterogeneous catalytic mechanism where hydroquinone adsorbs onto the active sites of a metal catalyst. Hydrogen, also adsorbed and dissociated on the catalyst surface, is then transferred stepwise to the aromatic ring. While the precise sequence of intermediates is complex and rapid, the pathway likely involves partially hydrogenated species such as cyclohexenediol and 4-hydroxycyclohexanone.[3]

A crucial aspect of this synthesis is the resulting stereochemistry. This compound exists as two distinct geometric isomers: cis and trans.

-

trans-1,4-Cyclohexanediol: The two hydroxyl (-OH) groups are on opposite faces of the cyclohexane ring (one axial, one equatorial in the chair conformation).

-

cis-1,4-Cyclohexanediol: The two hydroxyl groups are on the same face of the ring (one axial and one equatorial, which can ring-flip to equatorial and axial, or a diequatorial arrangement in a twist-boat conformation).

The ratio of cis to trans isomers is a critical quality attribute of the final product, as it directly influences the properties of downstream materials, such as polymers, and the stereochemistry of subsequent pharmaceutical synthesis steps. This ratio is not arbitrary; it is profoundly influenced by the choice of catalyst, solvent, and reaction conditions.[1]

Caption: Catalytic hydrogenation of hydroquinone to cis and trans isomers of this compound.

A Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is the most critical decision in the synthesis of CHD. The ideal catalyst must exhibit high activity for aromatic ring hydrogenation while minimizing side reactions, primarily hydrodeoxygenation (cleavage of C-O bonds), which leads to impurities like cyclohexanol and phenol.[4]

Nickel-Based Catalysts: The Industrial Workhorse

Due to their high activity and economic viability, nickel catalysts, particularly Raney® Ni, are extensively used for industrial-scale production.[2][5]

-

Expertise & Experience: Raney Ni is highly effective but can be pyrophoric and requires careful handling. Its activity is sensitive to preparation conditions.[6] Supported nickel catalysts, such as Ni-Sr/γ-Al₂O₃, offer improved stability and selectivity. The addition of an alkaline earth metal like strontium (Sr) neutralizes acidic sites on the alumina support, which are known to promote undesired hydrodeoxygenation reactions.[4] The presence of a small amount of a base, like NaOH, in the reaction medium serves a similar purpose, enhancing selectivity towards the desired diol.[1][6]

-

Trustworthiness: These systems are robust and have been validated in numerous patented industrial processes, consistently delivering high yields when properly managed.[6][7]

Ruthenium-Based Catalysts: Precision and High Selectivity

Ruthenium catalysts, typically supported on activated carbon (Ru/C), are renowned for their high activity and selectivity under milder conditions compared to nickel.[8][9]

-

Expertise & Experience: Bimetallic formulations, such as Ruthenium-Rhodium on activated carbon (Ru-Rh/AC), have demonstrated exceptional performance.[10] The synergy between Ru and Rh allows for complete conversion of hydroquinone with over 95% selectivity to this compound at temperatures as low as 80°C and pressures of 1.0 MPa.[10] This high selectivity is attributed to the electronic modification of the metal nanoparticles, which favors hydrogenation of the aromatic ring over the hydrogenolysis of C-O bonds.

-

Trustworthiness: The performance of Ru-based catalysts is well-documented in peer-reviewed literature, providing a reliable foundation for developing highly controlled and selective laboratory or production processes.[9][10]

Rhodium-Based Catalysts: High Activity with Mechanistic Nuances

Rhodium is one of the most active metals for the hydrogenation of aromatics.[11]

-

Expertise & Experience: A Rh/silica catalyst can effectively hydrogenate hydroquinone; however, it is also highly active for hydrodeoxygenation.[3] Studies have shown that under certain conditions, the cumulative yield of hydrogenolysis products (cyclohexanol, cyclohexane) can be significant.[3] The product distribution is highly dependent on the strength of substrate adsorption on the catalyst surface.[3]

-

Trustworthiness: While highly active, the propensity for side reactions requires careful optimization of reaction conditions to achieve high selectivity for CHD, making it a more complex system to control compared to Ru-Rh/AC or modified Ni catalysts.

Data Presentation: Catalyst System Performance

| Catalyst System | Typical Temperature (°C) | Typical Pressure (MPa) | Conversion (%) | Selectivity/Yield (%) | Authoritative Grounding & Key Insights |

| Raney Ni | 120 - 150 | 1.2 - 2.5 | >99 | 87 - 90 (Yield) | Cost-effective industrial standard. Requires base for high selectivity.[1] |

| Ni-Sr/γ-Al₂O₃ | 160 | 2.0 | 99.2 | >96.7 (Selectivity) | Sr modifier suppresses acidity and side reactions, enhancing selectivity.[4] |

| Ru/C | 150 | 5.0 | 98.8 | 77.7 (Selectivity) | High activity, but selectivity can be lower than bimetallic or modified Ni systems.[9] |

| Ru-Rh/AC | 80 | 1.0 | 100 | 95.5 (Selectivity) | Excellent selectivity under mild conditions due to bimetallic synergy.[10] |

| Rh/silica | 50 | 0.3 | ~70 | ~30 (CHD), ~40 (HDO) | Very high activity but prone to hydrodeoxygenation (HDO).[3] |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies grounded in established literature.

Protocol 1: Industrial-Style Synthesis with Raney Nickel

This protocol is adapted from established industrial processes and is designed for high-throughput production.[1][6]

Materials:

-

Hydroquinone (56 g)

-

Raney Nickel catalyst (slurry, 6 g)

-

Deionized Water (250 mL)

-

50% Sodium Hydroxide (NaOH) solution (1 mL)

Equipment:

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, and temperature/pressure controls.

-

Filtration apparatus

-

Distillation apparatus

Methodology:

-

Reactor Charging: Under a nitrogen atmosphere (to prevent oxidation), carefully charge the high-pressure autoclave with hydroquinone (56 g), deionized water (250 mL), and the Raney Ni catalyst (6 g).

-

Alkalization: Add 1 mL of 50% NaOH solution. Causality: The basic medium is crucial to suppress the acidic nature of hydroquinone and potential acidic sites on the catalyst, thereby preventing side reactions and maximizing selectivity to CHD.[1][6]

-

System Purge: Seal the reactor securely. Purge the system three times with nitrogen followed by three purges with hydrogen gas to remove all air.

-

Pressurization & Heating: Pressurize the reactor with hydrogen to 1.2 - 1.5 MPa.[1][6] Begin vigorous stirring and heat the reactor to 150°C.

-

Reaction: Maintain the reaction at 150°C and 1.2-1.5 MPa for 3 hours. Monitor the pressure; a cessation of hydrogen uptake indicates reaction completion.

-

Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Recovery: Filter the reaction mixture to remove the Raney Ni catalyst. The catalyst can be washed and stored under water for reuse. Safety Note: Do not allow the Raney Ni catalyst to dry in the air as it is pyrophoric.

-

Product Isolation: The aqueous filtrate contains the this compound product. Remove the water via distillation to yield the solid product (Expected yield: ~90-92%).[1][6]

Caption: Experimental workflow for this compound synthesis using Raney Ni.

Protocol 2: High-Selectivity Synthesis with Ru-Rh/AC Catalyst

This protocol is based on advanced catalytic systems designed for maximum selectivity and is ideal for producing high-purity material for pharmaceutical applications.[10]

Materials:

-

Hydroquinone

-

Ruthenium(III) chloride (RuCl₃·nH₂O)

-

Rhodium(III) chloride (RhCl₃·nH₂O)

-

Activated Carbon (AC) support

-

Isopropanol (solvent)

Equipment:

-

High-pressure autoclave reactor

-

Rotary evaporator

-

Tube furnace for catalyst reduction

Methodology:

Part A: Catalyst Preparation (Co-impregnation)

-

Impregnation: Dissolve calculated amounts of RuCl₃·nH₂O and RhCl₃·nH₂O in deionized water. Add the activated carbon support to this solution.

-

Drying: Stir the slurry at 80°C until the water has evaporated, ensuring even impregnation of the metal salts onto the support.[12]

-

Calcination & Reduction: Calcine the dried solid in air (e.g., 400-500°C) and then reduce the catalyst in a hydrogen flow at an elevated temperature (e.g., 400-500°C) to form the active bimetallic nanoparticles.[12]

Part B: Hydrogenation Reaction

-

Reactor Charging: Place the prepared Ru-Rh/AC catalyst, hydroquinone, and isopropanol into the high-pressure reactor. The mole ratio of total metal (Ru-Rh) to hydroquinone should be approximately 0.005.[10]

-

System Purge: Seal the reactor and purge thoroughly with nitrogen to remove air.

-

Pressurization & Heating: Pressurize the reactor with hydrogen to 1.0 MPa. Heat the mixture to 80°C while stirring. Causality: The milder conditions are enabled by the high intrinsic activity of the Ru-Rh catalyst, which minimizes thermal degradation and side reactions, leading to higher selectivity.[10]

-

Reaction: Maintain the reaction for 1 hour.

-

Work-Up: After cooling and depressurizing, filter the catalyst from the reaction mixture. The isopropanol can be removed from the filtrate using a rotary evaporator to yield the this compound product. (Expected Conversion: 100%, Selectivity: >95%).[10]

Conclusion and Future Outlook

The catalytic hydrogenation of hydroquinone is a mature yet continuously evolving field. While nickel-based catalysts remain the cornerstone of industrial production due to their cost-effectiveness, the demand for higher purity and more sustainable processes drives research into advanced catalytic systems. Bimetallic catalysts, particularly those involving ruthenium and rhodium, offer a clear pathway to achieving near-perfect selectivity under significantly milder conditions, reducing energy consumption and waste generation. For professionals in drug development, mastering these high-selectivity protocols is paramount for ensuring the production of high-purity this compound, a critical step in the synthesis of next-generation therapeutics.

References

- Application Notes: The Role of this compound in Modern Pharmaceutical Synthesis. Benchchem. Available at: https://www.benchchem.

- High yield production of this compound and 1,4-cyclohexanediamine from high molecular-weight lignin oil. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633919/